![molecular formula C9H11F2NOS B2826689 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole CAS No. 2202327-49-7](/img/structure/B2826689.png)

2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

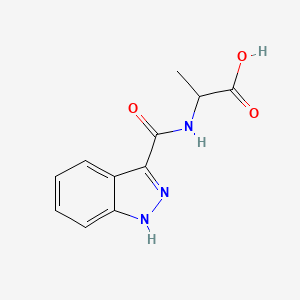

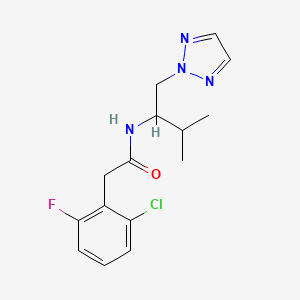

“2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole” is a chemical compound with the molecular formula C9H11F2NOS . It has an average mass of 219.251 Da and a monoisotopic mass of 219.052933 Da .

Molecular Structure Analysis

The molecular structure of “2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole” consists of a thiazole ring attached to a difluorocyclohexyl group via an oxygen atom . The difluorocyclohexyl group contains a six-membered ring with two fluorine atoms attached to the same carbon atom .Scientific Research Applications

Overview of Thiazole Chemistry

Thiazoles, such as 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole, are part of a group of heterocyclic compounds significant in pharmaceuticals, agrochemicals, and ligands for catalysis. The unique properties of sulfur in thiazoles often lead to reactivity differing dramatically from oxazoline derivatives, making them valuable in organic synthesis, biomolecule interaction, and asymmetric catalysis (Gaumont et al., 2009).

Applications in Drug Discovery

Thiazole derivatives like 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole have shown promise in drug discovery. A synthesis protocol involving a bromodifluoromethyl group introduced at the C4 of the thiazole has been reported, highlighting the compound's potential in drug discovery and radiopharmaceutics (Colella et al., 2018).

Biological Activity of Thiazole Derivatives

The structure of thiazoles makes them suitable for developing bioactive agents, sensors, catalysts, and more. The molecular architecture of 1,3-thiazoles, in particular, makes them suitable for drug development, with various synthetic strategies and biological properties being explored (Nayak & Gaonkar, 2019).

Photooxidation of Thiazoles

Research on the photooxidation of thiazoles has revealed their susceptibility to oxidation by singlet oxygen. This understanding is vital in studying the environmental transformations of natural ribosomally synthesized and post-translationally modified peptides containing thiazole moieties (Manfrin et al., 2019).

Coordination Chemistry

Thiazole-derived compounds, like 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole, have potential applications in medicinal and agro-chemistry, catalysis, cosmetics, corrosion protection, light harvesting, LEDs, photochromes, molecular switches, and nonlinear optical materials. Their coordination chemistry is crucial in these fields (Frija et al., 2016).

Antibacterial Activity

Oxa(thia)zoles, related to thiazoles, have been synthesized and shown to possess antibacterial activity against Staphylococcus aureus, indicating potential medical applications (Sanz-Cervera et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, “4,4-Difluorocyclohexanemethanol”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of the compound 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is the nuclear protein Poly (ADP-ribose) Polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .

Mode of Action

The compound acts as a selective inhibitor of PARP-1 . It binds to the catalytic domain of PARP-1, inhibiting its activity and thus disrupting the DNA repair process . This selective inhibition potentially mitigates toxicities arising from cross-inhibition of PARP-2 .

Biochemical Pathways

The inhibition of PARP-1 by 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole affects the DNA repair pathways . This disruption can lead to the accumulation of DNA damage, triggering apoptosis (cell death) in cancer cells .

Pharmacokinetics

The compound has been found to have excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . It is orally available , indicating good absorption and bioavailability .

Result of Action

The result of the compound’s action is high efficacy in vivo . It has shown effectiveness both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models, respectively .

properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NOS/c10-9(11)3-1-7(2-4-9)13-8-12-5-6-14-8/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYAOHMLXLEZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OC2=NC=CS2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol](/img/structure/B2826607.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826608.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(3-phenylpropyl)urea](/img/structure/B2826611.png)

![N-(5-chloro-2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2826616.png)

![8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B2826618.png)

![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)

![1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2826626.png)

![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)

![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)